molecular formula C10H9N3O2 B8296846 N-Benzoylglycylcyanamide

N-Benzoylglycylcyanamide

Cat. No.: B8296846
M. Wt: 203.20 g/mol
InChI Key: GDWWULFTBCMGDE-UHFFFAOYSA-N
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Description

N-Benzoylglycylcyanamide (chemical formula: C₁₀H₁₀N₄O₂) is a synthetic organic compound featuring a benzoyl group linked to a glycylcyanamide moiety. These compounds share a benzoylated backbone but differ in functional groups: cyanamide (-NH-C≡N) in this compound versus amide (-CONH₂) or carboxylic acid (-COOH) groups in related derivatives.

Key characteristics inferred from analogs include:

  • Molecular stability: The benzoyl group contributes to hydrophobicity, while the cyanamide group may enhance reactivity due to its nitrile functionality.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-[2-(cyanoamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C10H9N3O2/c11-7-13-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,15)(H,13,14)

InChI Key

GDWWULFTBCMGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-Benzoylglycylcyanamide and related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties
This compound C₁₀H₁₀N₄O₂ 218.22 g/mol Benzoyl, glycylcyanamide (-NH-C≡N) High reactivity (cyanamide), moderate solubility in polar solvents (inferred)
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 g/mol Benzoyl, glycylglycinamide (-CONH₂) Stable amide bonds; used in peptide synthesis
Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.22 g/mol Benzoyl, glycylglycine (-COOH) Thermodynamic stability (ΔfH°solid = -833.0 ± 1.5 kJ/mol)
N-Benzoyl-L-arginine-pNA C₂₃H₂₉N₇O₅ 507.53 g/mol Benzoyl, nitroanilide (-NO₂) Chromogenic substrate for protease assays; UV-Vis absorbance at 405 nm
Benzoylmercaptoacetylglycyl C₁₄H₁₇N₃O₄S 323.37 g/mol Benzoyl, thioamide (-CSNH₂) Chelating agent for radiopharmaceuticals; sulfur enhances metal binding

Key Comparisons :

Reactivity: The cyanamide group in this compound is more reactive than the amide groups in N-Benzoylglycylglycinamide or Benzoylglycylglycine. This reactivity could facilitate nucleophilic additions or cyclization reactions, common in cyanamide chemistry . In contrast, the thioamide in Benzoylmercaptoacetylglycyl exhibits metal-binding properties, making it suitable for diagnostic imaging .

Thermodynamic Stability :

  • Benzoylglycylglycine has a well-characterized formation enthalpy (ΔfH°solid = -833.0 ± 1.5 kJ/mol), indicating high stability due to its carboxylic acid group and hydrogen-bonding capacity . This compound likely has lower stability due to the less polar cyanamide group.

Biological Applications :

  • N-Benzoylglycylglycinamide serves as a peptide intermediate in drug synthesis , while N-Benzoyl-L-arginine-pNA is a protease substrate in biochemical assays . This compound’s cyanamide group may confer unique inhibitory or catalytic properties, though experimental data are lacking.

Solubility :

  • Carboxylic acid-containing derivatives (e.g., Benzoylglycylglycine) are more water-soluble than cyanamide or thioamide analogs, which tend to aggregate in aqueous environments .

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